3-BROMO-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
3-BROMO-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include substituted benzothiophenes, pyrazoles, and pyrimidines. Common synthetic methods include:
Cyclization reactions: Formation of the pyrazolo[1,5-a]pyrimidine core.
Substitution reactions: Introduction of bromo, cyano, and trifluoromethyl groups.
Amidation reactions: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The bromo group could be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Applications: Potential use in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-BROMO-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved could include:
Kinases: Inhibition of kinase activity, affecting signal transduction pathways.
Receptors: Binding to specific receptors, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Other compounds in this class with similar structures and biological activities.
Benzothiophenes: Compounds containing the benzothiophene moiety, known for their diverse pharmacological properties.
Trifluoromethylated Compounds: Molecules with trifluoromethyl groups, often used in medicinal chemistry for their unique properties.
Uniqueness
The uniqueness of 3-BROMO-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which might confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H15BrF3N5OS2 |
---|---|
Molecular Weight |
566.4 g/mol |
IUPAC Name |
3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H15BrF3N5OS2/c1-10-4-5-11-12(9-27)21(34-15(11)7-10)29-20(32)18-17(23)19-28-13(14-3-2-6-33-14)8-16(22(24,25)26)31(19)30-18/h2-3,6,8,10H,4-5,7H2,1H3,(H,29,32) |
InChI Key |
QBWRLQDTRUOVIB-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CS5)C(F)(F)F |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CS5)C(F)(F)F |
Origin of Product |
United States |
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